2-Chloro-3-fluoro-4-methylbenzaldehyde
Description
2-Chloro-3-fluoro-4-methylbenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula C₈H₆ClFO and a molecular weight of 172.5 g/mol (calculated). This compound features a benzaldehyde backbone substituted with chlorine (position 2), fluorine (position 3), and a methyl group (position 4). Such substitutions influence its electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical synthesis. The chlorine and fluorine atoms are electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a unique reactivity profile compared to similar compounds.
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-4H,1H3 |
InChI Key |
HKUIWPPUURJWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes the following steps:
Fluorination: Reacting 4-methylbenzaldehyde with a fluorinating agent such as elemental fluorine in the presence of a solvent like acetonitrile.
Chlorination: Introducing chlorine atoms to the fluorinated product using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-fluoro-4-methylbenzaldehyde may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Chloro-3-fluoro-4-methylbenzoic acid.
Reduction: 2-Chloro-3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo cyclization or other reactions to produce biologically active compounds . The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and selectivity in these processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Chloro-3-fluoro-4-methylbenzaldehyde with structurally related benzaldehyde derivatives:
Key Observations:
Substituent Effects :
- The methyl group in 2-Chloro-3-fluoro-4-methylbenzaldehyde offers steric bulk and mild electron donation, contrasting with the methoxy group in 4-chloro-2-fluoro-3-methoxybenzaldehyde, which is strongly electron-donating via resonance .
- Halogen Positioning : Chlorine at position 2 (target compound) versus position 4 (4-chloro-2-fluoro-3-methoxybenzaldehyde) alters electrophilic substitution reactivity due to differing electronic environments .
Molecular Weight Trends :
- Bromine substitution (4-(Bromomethyl)benzaldehyde) increases molecular weight significantly (199.05 g/mol) compared to the lighter fluorine and chlorine in the target compound .
Physicochemical and Reactivity Differences
Solubility :
- The hydroxyl group in 3-(3-Chloro-4-hydroxyphenyl)benzaldehyde enhances water solubility via hydrogen bonding, whereas the methyl group in the target compound reduces polarity, favoring organic solvents.
- Methoxy-substituted analogs (e.g., ) exhibit higher solubility in polar aprotic solvents compared to methylated derivatives.
Reactivity :
- The aldehyde group in 2-Chloro-3-fluoro-4-methylbenzaldehyde is less electrophilic than in 4-(Bromomethyl)benzaldehyde, where the electron-withdrawing bromine enhances aldehyde reactivity .
- Methoxy groups (as in ) deactivate the aromatic ring via resonance, reducing susceptibility to electrophilic attack compared to the target compound’s mixed halogen/methyl substitution.
Notes on Toxicity:
- Fluorine’s electronegativity in the target compound could reduce metabolic stability compared to non-fluorinated derivatives .
Biological Activity
2-Chloro-3-fluoro-4-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of chlorine and fluorine substituents on the benzene ring, along with a methyl group. Its molecular formula is C8H7ClF, and it has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of 2-Chloro-3-fluoro-4-methylbenzaldehyde is primarily attributed to its ability to interact with various biological molecules. The halogen substituents enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This compound has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic pathways.
Antimicrobial Properties
Research indicates that 2-Chloro-3-fluoro-4-methylbenzaldehyde exhibits antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains, demonstrating significant inhibition at low concentrations. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or metabolic functions.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structural characteristics of 2-Chloro-3-fluoro-4-methylbenzaldehyde contribute significantly to its biological activity. The presence of halogen atoms not only enhances reactivity but also affects the compound's lipophilicity and binding affinity to biological targets. SAR studies indicate that modifications in the substituents can lead to variations in potency against specific biological targets.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 2-Chloro-3-fluoro-4-methylbenzaldehyde inhibited the growth of Escherichia coli and Staphylococcus aureus with IC50 values in the micromolar range, showcasing its potential as a lead compound for developing new antibacterial agents.
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in reduced cell viability and induced apoptotic pathways, suggesting it may be a candidate for further development as an anticancer drug .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Organism |
|---|---|---|
| Antibacterial Activity | 10 - 50 | E. coli, S. aureus |
| Anticancer Activity | 20 - 100 | HeLa, MCF-7 |
| Apoptosis Induction | N/A | Various cancer cell lines |
Additional Observations
The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups allows for a diverse range of interactions with biological macromolecules, potentially leading to unique therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
